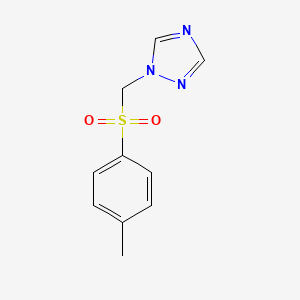

1-(tosylmethyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

1-(tosylmethyl)-1H-1,2,4-triazole, also known as TMT, is a compound that has been extensively researched for its biological properties. It is a densely functionalized building block with three crucial groups contributing to a multitude of reactions .

Synthesis Analysis

The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole involves the Ugi four-component reaction using sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine . This reaction is performed in aqueous solution as the Ugi reaction is accelerated in water .Molecular Structure Analysis

1-(tosylmethyl)-1H-1,2,4-triazole contains total 28 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 sulfone(s) and 1 Triazole(s) .Chemical Reactions Analysis

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated. The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . It can be used as a C-N=C synthon for the synthesis of various heterocycles .Physical And Chemical Properties Analysis

1-(tosylmethyl)-1H-1,2,4-triazole has a melting point of 109-113 °C, a density of 1.2721 (rough estimate), and a refractive index of 1.5270 (estimate). It is slightly soluble in water and is sensitive to moisture .Wissenschaftliche Forschungsanwendungen

Hydrophobic Drug Delivery

1-(tosylmethyl)-1H-1,2,4-triazole has been used in the chemical modification of alginate, a naturally anionic polymer derived from brown seaweed, to improve its affinity to hydrophobic drug molecules . This modification was achieved through the Ugi four-component condensation reaction involving sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine . The resultant amphiphilic alginate-bisamide derivative (AABD) showed good amphiphilic property and formed self-aggregated micelle, which displayed high encapsulation efficiency and sustained-release property for hydrophobic drugs like ibuprofen .

Synthesis of Oxazoles and Oxazolines

1-(tosylmethyl)-1H-1,2,4-triazole, also known as Tosylmethyl isocyanide (TosMIC), has been used as a key building block in the synthesis of oxazoles and oxazolines . These compounds are key structural features of many biologically active compounds and pharmaceutical substances . The reactions of TosMIC with aldehydes provide access to a wide range of practically significant five-membered heterocyclic compounds .

Safety And Hazards

Zukünftige Richtungen

The future directions of 1-(tosylmethyl)-1H-1,2,4-triazole research could involve its use in the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It could also be used in the development of new materials and the establishment of structure–function relationships .

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDRJTORNKZFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tosylmethyl)-1H-1,2,4-triazole | |

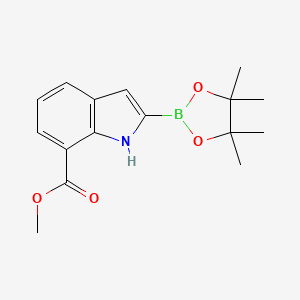

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

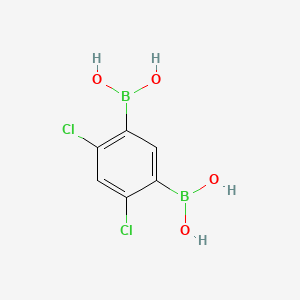

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.